molecular formula C17H16FNO3 B4414462 4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4414462
M. Wt: 301.31 g/mol
InChI Key: CFSJHNTWNHZPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as FDQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. It has been shown to exhibit antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting this enzyme, this compound may prevent cancer cells from dividing and proliferating, leading to their death. Additionally, this compound has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis. This compound has also been found to modulate the activity of several ion channels, including voltage-gated calcium channels and potassium channels, which may contribute to its effects on neurotransmitter systems.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is its potential for use in cancer research and drug development. Its antitumor activity and ability to inhibit DNA topoisomerase II make it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research involving 4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new cancer treatments based on this compound and its derivatives. Another area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems and ion channels.

properties

IUPAC Name

4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c1-21-10-7-14-17(15(8-10)22-2)12(9-16(20)19-14)11-5-3-4-6-13(11)18/h3-8,12H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSJHNTWNHZPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
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4-(2-fluorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

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